

An In-Depth Toxicological Guide to *cis*-2,3-Epoxybutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-2,3-Epoxybutane

Cat. No.: B155849

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For Researchers, Scientists, and Drug Development Professionals

Abstract

***cis*-2,3-Epoxybutane**, also known as *cis*-2,3-dimethyloxirane, is a reactive epoxide of interest in various chemical syntheses. As with many epoxides, its toxicological profile warrants careful consideration, particularly in research and development settings. This technical guide provides a comprehensive overview of the known toxicological properties of ***cis*-2,3-epoxybutane**, drawing from available experimental data and supplemented with information from structurally related compounds to address data gaps. This document summarizes key findings on its genotoxicity, metabolism, and potential mechanisms of toxicity, presenting quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, this guide employs visualizations to illustrate metabolic pathways and experimental workflows, offering a thorough resource for professionals working with this compound.

Chemical and Physical Properties

***cis*-2,3-Epoxybutane** is a colorless, highly flammable liquid. A summary of its key chemical and physical properties is provided in the table below.

Property	Value
CAS Number	1758-33-4
Molecular Formula	C ₄ H ₈ O
Molecular Weight	72.11 g/mol
Boiling Point	60-61 °C
Melting Point	-84 to -83 °C
Density	0.826 g/mL at 25 °C

Toxicological Properties

The toxicological profile of **cis-2,3-epoxybutane** is characterized by its potential for mutagenicity and irritation. While comprehensive in vivo studies are limited, in vitro data provides valuable insights into its hazardous properties.

Genotoxicity

cis-2,3-Epoxybutane has been identified as a direct-acting mutagen in bacterial reverse mutation assays. The primary mechanism of its genotoxicity is believed to be the alkylation of DNA, a common characteristic of epoxides.

Table 2.1: Mutagenicity of **cis-2,3-Epoxybutane** in *Salmonella typhimurium*

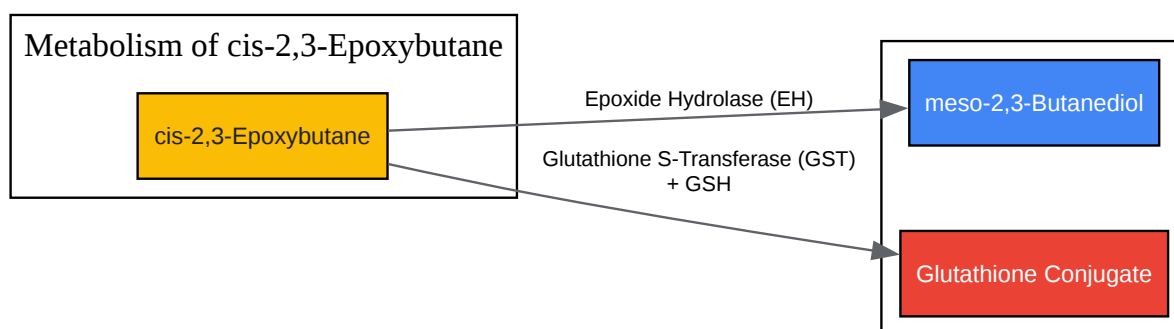
Strain	Metabolic Activation (S9)	Result
TA100	Without	Mutagenic
TA1535	Without	Mutagenic

Data sourced from studies on 2,3-epoxybutane, with specific stereoisomer analysis indicating the cis form is mutagenic.

Metabolism

The metabolism of **cis-2,3-epoxybutane** is anticipated to proceed through two primary pathways, similar to other simple epoxides: enzymatic hydrolysis and conjugation with glutathione.

- **Epoxide Hydrolase-Mediated Hydrolysis:** This pathway involves the enzymatic addition of water to the epoxide ring, resulting in the formation of the corresponding diol, meso-2,3-butanediol. This reaction is catalyzed by epoxide hydrolases (EHs).
- **Glutathione S-Transferase-Mediated Conjugation:** In this detoxification pathway, glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) to the epoxide. This reaction increases the water solubility of the compound, facilitating its excretion. Interestingly, for 2,3-epoxybutane, the presence of a liver S9 mix, which contains GSTs, has been shown to increase its mutagenic activity in certain *Salmonella* strains, suggesting that the glutathione conjugate may be a more potent mutagen than the parent compound in this test system.^[1]



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Figure 1: Proposed metabolic pathways of **cis-2,3-epoxybutane**.

Other Toxicological Endpoints

- **Irritation:** **cis-2,3-Epoxybutane** is classified as a skin and eye irritant, and it may cause respiratory irritation upon inhalation.^[2]
- **Carcinogenicity:** There are no specific carcinogenicity studies on **cis-2,3-epoxybutane**. However, its structural similarity to other carcinogenic epoxides, such as 1,2-epoxybutane,

and its demonstrated mutagenicity in vitro suggest a potential for carcinogenicity that warrants further investigation.

Experimental Protocols

This section details the methodologies for key experiments relevant to the toxicological assessment of **cis-2,3-epoxybutane**.

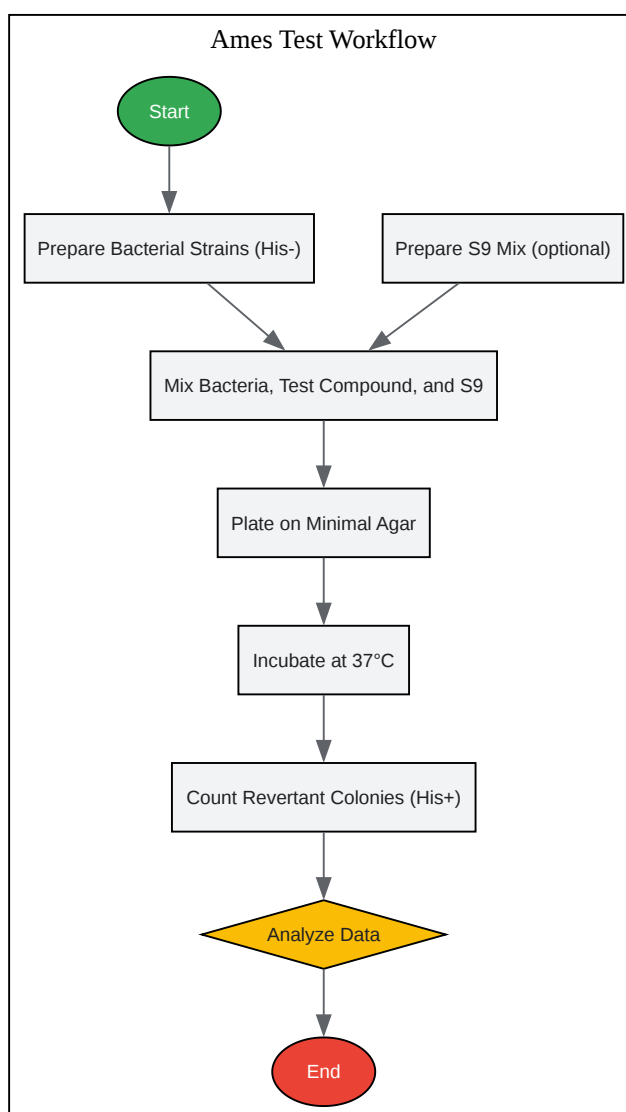
Salmonella typhimurium Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if **cis-2,3-epoxybutane** can induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- **Strain Selection:** Histidine-requiring (His-) mutant strains of *S. typhimurium* (e.g., TA100, TA1535) are used. These strains are selected for their sensitivity to mutagens that cause base-pair substitutions.
- **Metabolic Activation:** The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
- **Exposure:** A range of concentrations of **cis-2,3-epoxybutane** is tested. The test compound, bacterial culture, and S9 mix (if applicable) are combined in a test tube.
- **Plating:** The mixture is then plated on a minimal glucose agar medium that lacks histidine.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (His+) can grow and form colonies. The number of revertant colonies is counted for each concentration and compared to a negative control. A dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.



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Figure 2: Experimental workflow for the Ames test.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of **cis-2,3-epoxybutane** that reduces the viability of a cell line by 50% (IC50).

Methodology:

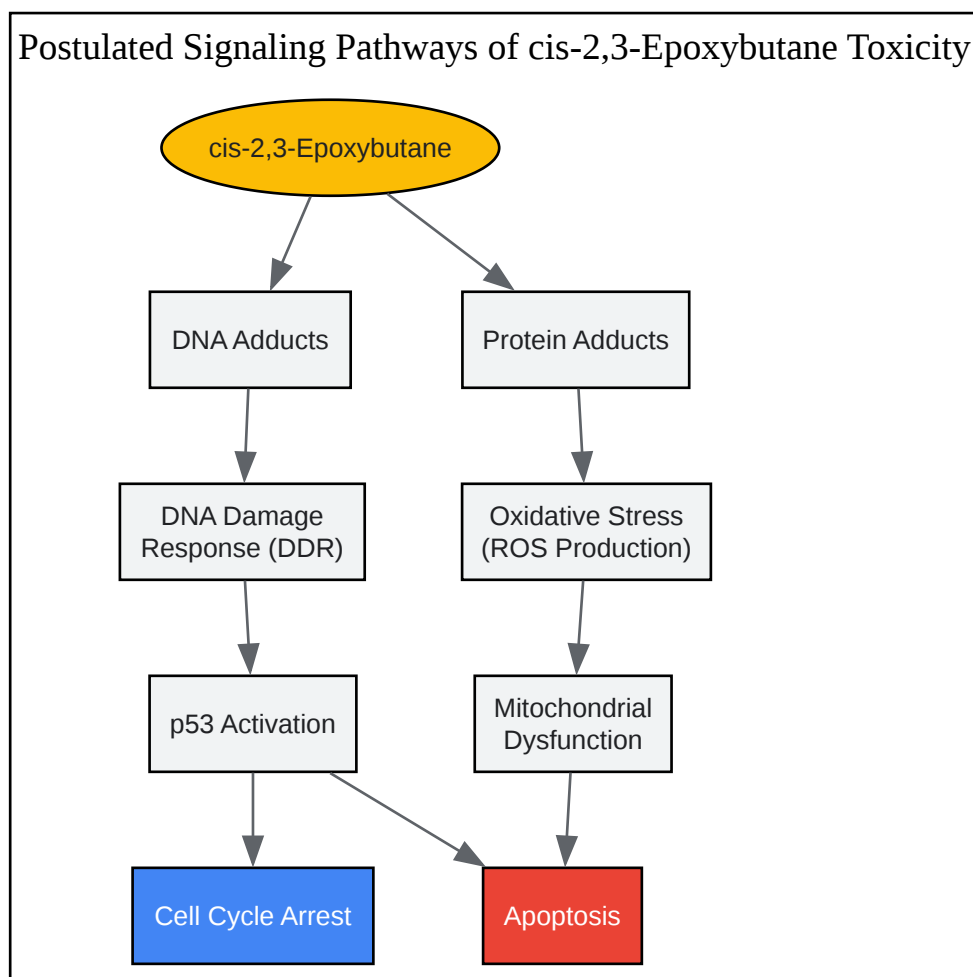
- **Cell Culture:** A suitable cell line (e.g., human hepatocytes, fibroblasts) is cultured in a 96-well plate.
- **Exposure:** The cells are treated with various concentrations of **cis-2,3-epoxybutane** for a defined period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- **Incubation:** The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting cell viability against the concentration of the test compound.

Potential Signaling Pathways of Toxicity

While specific studies on the signaling pathways affected by **cis-2,3-epoxybutane** are not available, the known reactivity of epoxides allows for the postulation of several potential mechanisms of toxicity. The primary initiating event is likely the covalent binding of the epoxide to cellular macromolecules, including DNA and proteins.

- **DNA Damage Response:** The formation of DNA adducts by **cis-2,3-epoxybutane** can trigger the DNA damage response (DDR) pathway. This can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the cell may undergo apoptosis.
- **Induction of Apoptosis:** Epoxides can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The formation of DNA adducts can activate p53, a key tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and lead to the release of cytochrome c from the mitochondria, initiating the caspase cascade.

- **Oxidative Stress:** The metabolism of epoxides and their interaction with cellular components can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also trigger apoptotic pathways.



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Figure 3: Postulated signaling pathways of ***cis*-2,3-epoxybutane** toxicity.

Conclusion and Future Directions

The available data indicates that ***cis*-2,3-epoxybutane** is a genotoxic compound with the potential for skin, eye, and respiratory irritation. Its primary mechanism of toxicity is likely through the alkylation of cellular macromolecules. While its metabolism is presumed to follow

typical epoxide pathways, the observation that metabolic activation can enhance its mutagenicity in some systems warrants further investigation.

Significant data gaps remain in the toxicological profile of **cis-2,3-epoxybutane**. Future research should focus on:

- Quantitative in vitro cytotoxicity studies to determine IC50 values in relevant human cell lines.
- In vivo studies to assess its acute and chronic toxicity, as well as its carcinogenic potential.
- Mechanistic studies to confirm the specific signaling pathways involved in its toxicity, including the induction of apoptosis and oxidative stress.
- Detailed metabolic studies to identify and quantify the metabolites of **cis-2,3-epoxybutane** and to understand the role of specific enzymes in its biotransformation.

A more complete understanding of the toxicological properties of **cis-2,3-epoxybutane** is essential for ensuring the safety of researchers and for accurately assessing its potential risks in any future applications.

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References

- 1. Increase of 2,3-epoxybutane mutagenicity by glutathione-S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [An In-Depth Toxicological Guide to cis-2,3-Epoxybutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155849#toxicological-properties-of-cis-2-3-epoxybutane]

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